Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-
Overview
Description
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with the molecular formula C13H16O4S and a molar mass of 268.32874 g/mol . It appears as a white to pale yellow solid with a distinctive odor . This compound is primarily used as an intermediate in organic synthesis, participating in various chemical reactions .
Preparation Methods
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- is typically synthesized by reacting 4-methylbenzenesulfonyl chloride with cyclohexanone . The reaction conditions often involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The industrial production methods are similar, focusing on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form cyclohexanol derivatives under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives with different functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is investigated for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets, leading to the formation of various reaction intermediates . The pathways involved depend on the type of reaction it undergoes, such as nucleophilic substitution or reduction .
Comparison with Similar Compounds
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- can be compared with similar compounds such as:
Cyclohexanone, 2-[[(4-chlorophenyl)sulfonyl]oxy]-: This compound has a similar structure but with a chlorine atom instead of a methyl group.
Cyclohexanone, 2-[[(4-nitrophenyl)sulfonyl]oxy]-: This compound contains a nitro group, which significantly alters its reactivity and applications.
The uniqueness of cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- lies in its specific reactivity and the types of reactions it can undergo, making it valuable in various synthetic applications .
Properties
IUPAC Name |
(2-oxocyclohexyl) 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNZKJYKGTULJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433439 | |
Record name | Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-34-9 | |
Record name | Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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